molecular formula C7H14N4O2S B2812843 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonohydrazide CAS No. 1006356-40-6

1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonohydrazide

Cat. No.: B2812843
CAS No.: 1006356-40-6
M. Wt: 218.28
InChI Key: HTBMCZZHIQZUOU-UHFFFAOYSA-N
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Description

1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonohydrazide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonohydrazide typically involves the reaction of 1-ethyl-3,5-dimethyl-1H-pyrazole with sulfonyl chloride, followed by the addition of hydrazine hydrate. The reaction conditions often require a solvent such as ethanol or methanol and may be carried out under reflux to ensure complete reaction .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques .

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonohydrazide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell death. In anti-inflammatory applications, it inhibits the activity of enzymes involved in the inflammatory response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonohydrazide is unique due to its sulfonohydrazide group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials .

Properties

IUPAC Name

1-ethyl-3,5-dimethylpyrazole-4-sulfonohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N4O2S/c1-4-11-6(3)7(5(2)9-11)14(12,13)10-8/h10H,4,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTBMCZZHIQZUOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)S(=O)(=O)NN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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